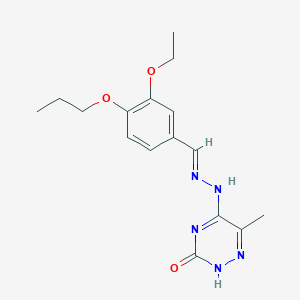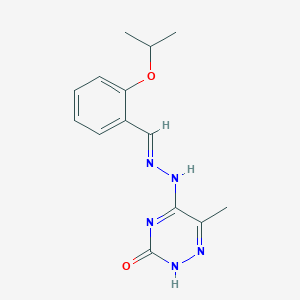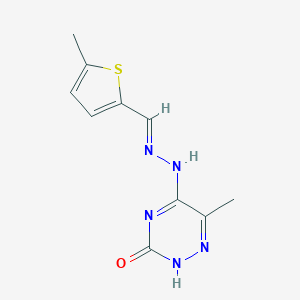
(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide, also known as CHX-I or CHX-1, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a subject of interest for scientific research.
Wirkmechanismus
The mechanism of action of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide is still not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins, leading to its cytotoxic effects on cancer cells. In addition, this compound may also modulate the activity of certain neurotransmitters by interacting with their receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has also been found to inhibit the proliferation of cancer cells. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide in lab experiments is its potential therapeutic applications in cancer research and neuroscience. However, one limitation of using this compound is its cytotoxic effects on normal cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide. One potential direction is the development of this compound derivatives with improved cytotoxicity and selectivity for cancer cells. Another potential direction is the investigation of the molecular mechanisms underlying the activity of this compound in cancer cells and in the brain. Furthermore, the potential use of this compound in combination with other anticancer drugs or in the treatment of other neurological disorders may also be explored.
Synthesemethoden
The synthesis of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide involves the reaction of cyclohex-3-en-1-one with hydrazine hydrate, followed by the addition of formic acid. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has been studied for its potential applications in various scientific fields, including cancer research and neuroscience. It has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. In addition, this compound has also been found to modulate the activity of certain neurotransmitters, suggesting its potential use in the treatment of neurological disorders.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-[(Z)-cyclohex-3-en-1-ylmethylideneamino]guanidine |
InChI |
InChI=1S/C8H14N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H4,9,10,12)/b11-6- |
InChI-Schlüssel |
VMCFVFIAPDALDC-WDZFZDKYSA-N |
Isomerische SMILES |
C1CC(CC=C1)/C=N\N=C(N)N |
SMILES |
C1CC(CC=C1)C=NN=C(N)N |
Kanonische SMILES |
C1CC(CC=C1)C=NN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)


![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)